![molecular formula C16H16F4N6 B6456685 2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2549025-99-0](/img/structure/B6456685.png)
2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Description
2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H16F4N6 and its molecular weight is 368.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is 368.13725718 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Agents
This compound has been mentioned in the context of antifungal agents . The compound is part of a larger class of pyrrole compounds that have been found to have antifungal properties. These compounds can be used in the prevention or treatment of fungal diseases .
Agricultural Fungicide
In addition to its potential use in medical treatments, this compound has also been suggested for use as an agricultural fungicide . This could help protect crops from various types of fungal diseases, thereby improving crop yield and food security .
Combination Therapies
The compound can also be used in combination with other known antifungal agents . This could potentially enhance the effectiveness of the treatment and overcome resistance to single-drug therapies .
Prodrug Applications
The compound can also be used as a prodrug . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug. This can improve the drug’s solubility, absorption, distribution, and elimination properties .
Synthesis of Imidazole Containing Compounds
While not directly related to “2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine”, the compound’s structure suggests that it could potentially be used in the synthesis of imidazole containing compounds . These compounds have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Chemical Research
The compound’s unique structure and properties could make it a subject of interest for chemical research . Studying the compound could provide insights into the properties of similar compounds and contribute to the development of new drugs and treatments .
properties
IUPAC Name |
2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N6/c17-11-8-21-15(22-9-11)26-5-3-25(4-6-26)13-7-12(16(18,19)20)23-14(24-13)10-1-2-10/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWIPGFRXJFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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